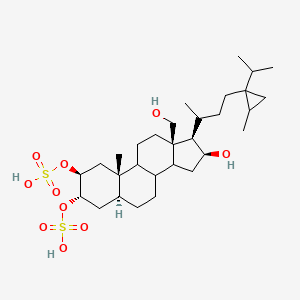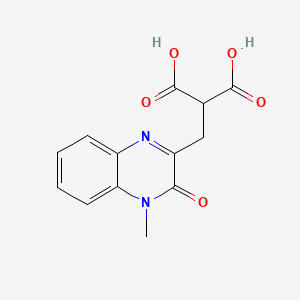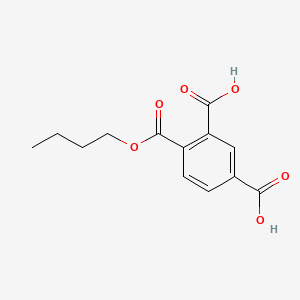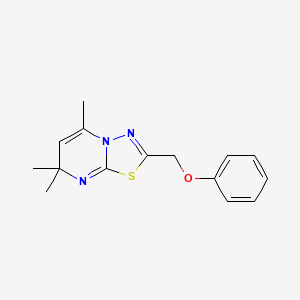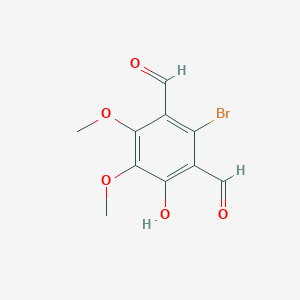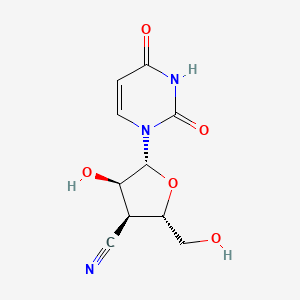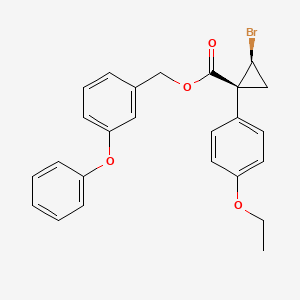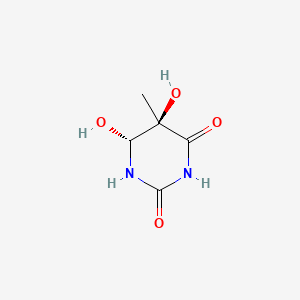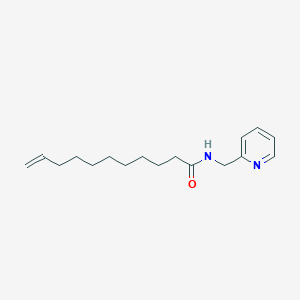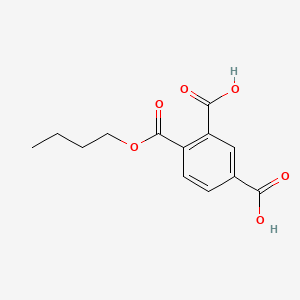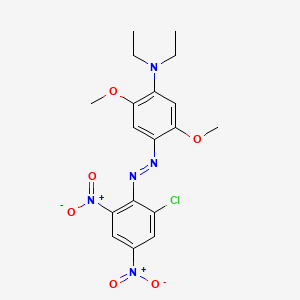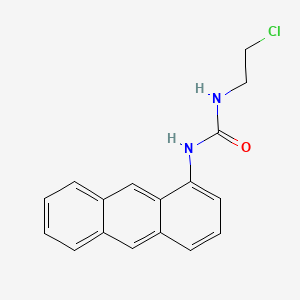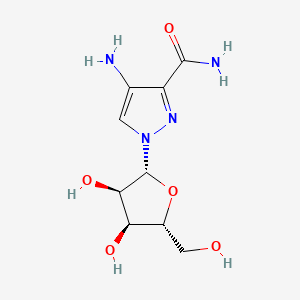
4NH2-3CONH2-riboPyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-carboxamide, commonly referred to as 4NH2-3CONH2-riboPyrazole, is a synthetic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxamide group, and a ribofuranosyl moiety attached to a pyrazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4NH2-3CONH2-riboPyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Ribofuranosyl Moiety: The ribofuranosyl group is introduced via glycosylation reactions, where a ribose derivative reacts with the pyrazole ring in the presence of a Lewis acid catalyst.
Functional Group Modifications: The amino and carboxamide groups are introduced through nucleophilic substitution reactions, often using amine and amide reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4NH2-3CONH2-riboPyrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4NH2-3CONH2-riboPyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4NH2-3CONH2-riboPyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ribofuranosyl moiety enhances the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
4NH2-3CONH2-riboPyrazole can be compared with other ribofuranosyl pyrazole derivatives, such as:
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different chemical and biological properties.
4-amino-1-(beta-D-ribofuranosyl)-1H-pyrazole-3-thiol: Contains a thiol group instead of a carboxamide, which affects its reactivity and potential
Propiedades
Número CAS |
138787-17-4 |
|---|---|
Fórmula molecular |
C9H14N4O5 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H14N4O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2,10H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
Clave InChI |
IYDPATBEXYOECS-FJGDRVTGSA-N |
SMILES isomérico |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N |
SMILES canónico |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




